KRN-5500

Description

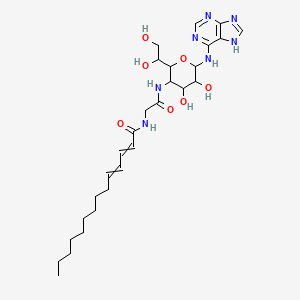

Structure

2D Structure

Properties

Molecular Formula |

C28H43N7O7 |

|---|---|

Molecular Weight |

589.7 g/mol |

IUPAC Name |

N-[2-[[2-(1,2-dihydroxyethyl)-4,5-dihydroxy-6-(7H-purin-6-ylamino)oxan-3-yl]amino]-2-oxoethyl]tetradeca-2,4-dienamide |

InChI |

InChI=1S/C28H43N7O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-19(38)29-14-20(39)34-21-23(40)24(41)28(42-25(21)18(37)15-36)35-27-22-26(31-16-30-22)32-17-33-27/h10-13,16-18,21,23-25,28,36-37,40-41H,2-9,14-15H2,1H3,(H,29,38)(H,34,39)(H2,30,31,32,33,35) |

InChI Key |

LQIPDFIUPOYMPR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC=CC=CC(=O)NCC(=O)NC1C(C(C(OC1C(CO)O)NC2=NC=NC3=C2NC=N3)O)O |

Synonyms |

6-(4-Deoxy-4-((2E,4E)-tetradecadienoylglycyl)amino-L-glycero-b-L-mannoheptopyranosyl)amino-9H-purine KRN 5500 KRN-5500 KRN5500 |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Action

Interference with Cellular Processes

KRN-5500 interferes with fundamental cellular processes, notably protein synthesis and glycoprotein (B1211001) processing. umich.eduresearchgate.netaacrjournals.orgaacrjournals.org

Inhibition of Protein Synthesis

One of the primary reported mechanisms of action for this compound is the inhibition of protein synthesis. nih.govumich.eduaacrjournals.orgaacrjournals.orgnih.govnih.gov Studies using rabbit reticulocyte lysates have shown that this compound can inhibit protein synthesis. nih.gov However, it appears that this compound acts as a prodrug, requiring intracellular deacylation of its fatty acid tail to yield the active metabolite, SAN-Gly. aacrjournals.orgaacrjournals.org While SAN-Gly is potent in inhibiting protein synthesis in cell-free systems like rabbit reticulocyte lysates, it is largely inactive against intact neoplastic cells due to poor cellular uptake. aacrjournals.orgaacrjournals.org This suggests that the lipophilic fatty acid tail of this compound is crucial for its transport into cells, where it is then converted to the active form that inhibits protein synthesis. aacrjournals.orgaacrjournals.org this compound preferentially inhibits protein synthesis over DNA or RNA synthesis at concentrations significantly higher than those required for growth inhibition. aacrjournals.orgaacrjournals.org

Modulation of Glycoprotein Processing

This compound has been shown to alter the normal processing of glycoproteins. aacrjournals.orgaacrjournals.orgnih.govnih.govresearchgate.net This modulation appears to stem from an inhibition of the removal of mannose from precursor glycoproteins, subsequently affecting the incorporation of other saccharides. aacrjournals.orgaacrjournals.org This interference with glycoprotein processing is linked to its effects on the ER and Golgi apparatus. aacrjournals.orgaacrjournals.orgnih.govnih.govresearchgate.net

Impact on Organellar Function

A significant aspect of this compound's mechanism involves its impact on the function and morphology of the endoplasmic reticulum and Golgi apparatus. aacrjournals.orgaacrjournals.orgnih.govnih.govresearchgate.netwikigenes.org

Effects on the Endoplasmic Reticulum and Golgi Apparatus

This compound is understood to target the enzymatic machinery or organelles critical for proper glycoprotein processing, specifically the ER and Golgi apparatus. aacrjournals.orgaacrjournals.orgresearchgate.netnih.govnih.govresearchgate.netwikigenes.org Continuous exposure of cancer cells to this compound induces distinct morphological changes in the Golgi apparatus, including dilated cisternae. aacrjournals.orgaacrjournals.orgmdpi.com This disruption of ER-Golgi function is believed to mediate the cytotoxicity of the drug. aacrjournals.org

Induction of Endoplasmic Reticulum Stress Pathways

The interference with protein synthesis and glycoprotein processing by this compound leads to the accumulation of unfolded proteins within the ER lumen, consequently inducing endoplasmic reticulum stress pathways. nih.govresearchgate.netmdpi.com this compound has been shown to enhance ER stress in multiple myeloma cells. nih.govpatsnap.com This induction of ER stress is considered to play a role in the cellular effects of this compound, potentially contributing to apoptosis. nih.govmdpi.com Studies have indicated that this compound-induced apoptosis in multiple myeloma cells is mediated in part by the inhibition of the Unfolded Protein Response (UPR), a cellular pathway activated in response to ER stress. ashpublications.org

Cellular Fate Modulation

This compound influences cellular fate, primarily by inducing apoptosis and, at lower concentrations, differentiation in certain cell types. nih.govmedchemexpress.comnih.govnih.gov

This compound induces apoptosis in various cancer cell lines, including leukemia and multiple myeloma cells, in a dose- and time-dependent manner. nih.govashpublications.orgnih.govmedchemexpress.comnih.govnih.govashpublications.org This apoptotic effect appears to be mediated through multiple pathways. In multiple myeloma cells, this compound enhances ER stress independently of caspase activation in some contexts, although caspase activation and cleavage of PARP have also been observed. nih.govashpublications.orgashpublications.org Apoptosis induced by this compound is associated with the down-regulation of anti-apoptotic proteins like Bcl-2 and Mcl-1. ashpublications.orgmedchemexpress.comnih.govnih.gov At lower concentrations, this compound has been shown to induce cell differentiation in certain myeloid leukemia cell lines. nih.govnih.govnih.gov The ability to modulate both apoptosis and differentiation highlights the complex impact of this compound on cellular fate.

Data Tables

Based on the available information, a summary of observed cellular effects and potential mechanisms can be presented:

| Cellular Process/Organelle | Observed Effect | Related Mechanism |

| Protein Synthesis | Inhibition | Intracellular conversion to active metabolite (SAN-Gly) nih.govaacrjournals.orgaacrjournals.orgnih.govnih.gov |

| Glycoprotein Processing | Alteration (Inhibition of mannose removal, altered saccharide incorporation) | Interference with ER-Golgi machinery aacrjournals.orgaacrjournals.orgresearchgate.netnih.govnih.govresearchgate.net |

| Endoplasmic Reticulum (ER) | Induction of stress, accumulation of unfolded proteins | Disrupted protein synthesis and glycoprotein processing nih.govresearchgate.netmdpi.com |

| Golgi Apparatus | Morphological changes (dilated cisternae), functional disruption | Targeting of glycoprotein processing machinery aacrjournals.orgaacrjournals.orgnih.govnih.govresearchgate.netwikigenes.org |

| Cellular Fate (Cancer Cells) | Apoptosis induction, G1 arrest | ER stress, down-regulation of anti-apoptotic proteins (Bcl-2, Mcl-1) nih.govashpublications.orgnih.govmedchemexpress.comnih.govnih.govashpublications.org |

| Cellular Fate (Myeloid Leukemia) | Differentiation (at lower concentrations) | Modulation of cellular pathways nih.govnih.govnih.gov |

Mechanism of Apoptosis Induction

This compound is a known inducer of caspase-dependent apoptosis in various cancer cell types drugbank.comrcsb.orgscilit.comnih.govnih.gov. This programmed cell death is a critical pathway for eliminating damaged or aberrant cells and is a common target for anti-cancer therapies.

Research indicates that this compound triggers apoptosis primarily through the intrinsic mitochondrial pathway rcsb.orgscilit.comnih.govglycosmos.org. This pathway is initiated by intracellular signals that lead to the permeabilization of the mitochondrial outer membrane, releasing pro-apoptotic factors into the cytoplasm.

Activation of the intrinsic pathway by this compound involves the sequential activation of key caspase proteins. Caspase-9 functions as the initiator caspase in this pathway, becoming activated following mitochondrial events. Activated caspase-9, in turn, cleaves and activates downstream effector caspases, notably caspase-3 rcsb.orgscilit.comnih.govglycosmos.org. Caspase-3 activation is a central event in the execution phase of apoptosis, leading to the cleavage of various cellular substrates and the dismantling of the cell. Studies in multiple myeloma cells also indicated activation of caspase-8, suggesting potential involvement or crosstalk with the extrinsic pathway depending on the cell type.

The balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family plays a critical role in regulating the intrinsic mitochondrial pathway. Investigations into the effect of this compound on anti-apoptotic protein expression have yielded some context-dependent findings. In studies involving human B-cell chronic lymphocytic leukemia (CLL) cells, this compound induced apoptosis via the intrinsic mitochondrial pathway, but the expression of the antiapoptotic mitochondrial membrane protein Bcl-2 was reported to be unaffected rcsb.orgscilit.comnih.govglycosmos.org. Conversely, studies in myeloid and lymphoid cell lines have indicated that this compound induces apoptosis in association with the down-regulation of Bcl-2 expression googleapis.com. Additionally, down-regulation of Mcl-1, another anti-apoptotic protein, has been observed in multiple myeloma cells treated with this compound. These findings suggest that the impact of this compound on anti-apoptotic protein expression may vary depending on the specific cancer cell type.

Role of Caspase-9 and Caspase-3

Influence on Cell Cycle Progression

Beyond inducing apoptosis, this compound has been shown to influence cell cycle progression, a tightly regulated process essential for cell proliferation. In multiple myeloma cells, this compound treatment led to the induction of G1 arrest in a dose- and time-dependent manner rcsb.org. Similarly, studies using HL-60 human leukemic cells demonstrated that this compound caused inhibition of cell growth and that G1 phase cells were more susceptible to this compound-induced apoptosis. This suggests that this compound can impede the progression of cancer cells through the cell cycle, specifically at the G1 phase checkpoint.

Identification and Role of Active Metabolites

Investigations into the metabolic fate of this compound have revealed that it functions as a prodrug, requiring intracellular conversion to its active form nih.gov. Within tumor cells, this compound undergoes deacylation of its fatty acid moiety catalyzed by an intracellular enzyme, likely an acyl amide hydrolase nih.gov. This metabolic process yields the active metabolite, identified as SAN-Gly nih.gov.

SAN-Gly, which consists of spicamycin amino nucleotide (SAN) conjugated to glycine (B1666218), is the species responsible for the potent inhibitory activity against protein synthesis observed with this compound treatment nih.gov. Studies have shown a correlation between the cytotoxicity of this compound in various human colon cancer cell lines and their capacity to convert this compound to SAN-Gly, highlighting the critical role of this metabolic conversion in mediating the drug's effects nih.gov. While SAN-Gly is potent against protein synthesis in cell-free systems, it is not readily taken up by intact neoplastic cells, indicating that the lipophilic acyl tail of the this compound prodrug is important for cellular entry.

Data Table: Effects of this compound on Cell Lines

| Cell Line Type | Effect on Apoptosis | Effect on Cell Cycle | Effect on Differentiation | Effect on Bcl-2 Expression |

| Human B-cell CLL cells | Induces caspase-dependent apoptosis (intrinsic pathway) | Not specified | Not specified | Unaffected |

| Multiple Myeloma (MM) cells | Induces apoptosis (caspase-8, -9, -3 activation) | Induces G1 arrest | Not specified | Down-regulation of Mcl-1 |

| HL-60 human leukemic cells | Induces apoptosis | Induces G1 arrest | Induces differentiation (at lower concentrations) | Down-regulation |

| Myeloid and Lymphoid cell lines | Induces apoptosis | Not specified | Not specified | Down-regulation |

Note: This table summarizes findings from different studies and may reflect context-dependent effects of this compound.

Characterization of SAN-Gly as the Intracellular Active Metabolite

This compound itself is incorporated into tumor cells. oup.comresearchgate.net Within these cells, it undergoes conversion to an active metabolite identified as SAN-Gly. nih.govoup.comresearchgate.net Research indicates that among several metabolites of this compound, only SAN-Gly exhibits potent inhibitory activity against protein synthesis in cell-free systems. nih.govnih.gov This suggests that SAN-Gly is the primary intracellular active form of this compound responsible for its effect on protein synthesis. nih.gov

Enzymatic Conversion Mechanisms and Determinants of Cytotoxicity

The conversion of this compound to the active metabolite SAN-Gly is facilitated by an intracellular enzyme. nih.govoup.comresearchgate.net This enzyme is presumed to be an acyl amide hydrolase. oup.comresearchgate.net

Studies investigating the metabolism of this compound in various human cancer cell lines and normal cell lines have shown a correlation between the cytotoxicity of this compound and the cellular capacity to convert this compound to SAN-Gly. nih.gov This suggests that the efficiency of this enzymatic conversion is a major determinant of this compound cytotoxicity. nih.govnih.gov

Further research using this compound-resistant cell lines has supported this finding. In these resistant lines, the intracellular concentration of the active metabolite, SAN-Gly, was found to be decreased. nih.gov This indicates that impaired intracellular metabolism of this compound to SAN-Gly contributes to cellular resistance to the drug. nih.gov

The mechanism of action of this compound appears to involve more than just protein synthesis inhibition, potentially including effects on glycoprotein processing and the induction of damage in the endoplasmic reticulum (ER)-Golgi apparatus. researchgate.netaacrjournals.orgnih.govaacrjournals.orgnih.gov this compound has also been shown to induce apoptosis or cell differentiation in certain cancer cell lines. nih.gov

In Vitro Cytotoxicity Profiling

This compound has been evaluated for its ability to inhibit the growth and induce death in a broad panel of cancer cell lines. These in vitro studies provide insights into the potential spectrum of activity of this compound.

Activity Across Diverse Cancer Cell Line Panels

This compound has shown variable but often marked sensitivity across diverse cancer cell line panels, as demonstrated in studies including the National Cancer Institute (NCI) in vitro drug screening. ashpublications.org

Leukemia Cell Lines (e.g., HL-60, CLL)

This compound has demonstrated activity against leukemia cell lines. It has shown marked sensitivity against cell lines such as HL-60TB. ashpublications.org Studies have also specifically assessed its activity in chronic lymphocytic leukemia (CLL) cells, where it effectively reduced cell viability in a dose- and time-dependent manner. ashpublications.org For instance, in CLL cells from patients, the concentration required to reduce viability by 50% (LC₅₀) decreased significantly with increasing exposure time, from 2.50 μM at 4 hours to 0.139 μM at 4 days. ashpublications.org this compound has also been shown to induce apoptosis in other myeloid leukemia cell lines like NB4 and NKM-1. nih.govnih.govresearchgate.net

| Cell Line Type | Examples (where specified) | Observed Activity |

| Leukemia | HL-60TB, CLL, NB4, NKM-1 | Marked sensitivity, reduced viability, induced apoptosis |

Lymphoma Cell Lines (e.g., SR)

Activity against lymphoma cell lines has also been observed. This compound demonstrated marked sensitivity in the SR lymphoma cell line in the NCI screening. ashpublications.org Additionally, studies have shown that this compound can induce apoptosis in lymphoma cell lines such as Daudi. nih.govnih.govresearchgate.netbioworld.com

| Cell Line Type | Examples (where specified) | Observed Activity |

| Lymphoma | SR, Daudi | Marked sensitivity, induced apoptosis |

Solid Tumor Cell Lines (e.g., Colon, Gastric, Lung, Glioma, Ovarian, Renal, Esophageal)

This compound has shown activity against a range of solid tumor cell lines. Marked sensitivity has been noted in colon (e.g., Colo 205), glioma (U251), ovarian (OVCAR-5), and renal (786-0) carcinoma cell lines in the NCI screening. ashpublications.org In vitro studies have also indicated good activity against gastric cancer, colon cancer, and lung cancer cell lines. umich.edu Specifically, inhibitory activities have been reported against various colon cancer cell lines (HT29, LS-174T, LS-180, COLO205, WiDr) and stomach cancer cells (SC-6), with IC₅₀ values ranging from 0.31 to 61 nM. oup.com

| Cell Line Type | Examples (where specified) | Observed Activity | IC₅₀ Range (nM) |

| Colon | Colo 205, HT29, LS-174T, LS-180, COLO205, WiDr | Marked sensitivity, inhibitory activity | 0.31 - 61 oup.com |

| Gastric | SC-6 | Inhibitory activity | 0.31 - 61 oup.com |

| Lung | Not specified | Good activity | - |

| Glioma | U251 | Marked sensitivity | - |

| Ovarian | OVCAR-5 | Marked sensitivity | - |

| Renal | 786-0 | Marked sensitivity | - |

| Esophageal | Not specified | Marked effects in xenograft models, implying in vitro activity | - |

Multiple Myeloma Cell Lines

This compound has demonstrated anti-tumor activity against multiple myeloma (MM) cells. It has shown marked inhibition of cell growth and induced apoptosis in MM cell lines such as RPMI 8226, KMS12-BM, UTMC-2, U266, MM.1S, INA-6, TSPC-1, and OPC, as well as in primary MM cells. ashpublications.orgashpublications.orgresearchgate.netnih.gov IC₅₀ values for cell growth inhibition in MM cell lines ranged from 4 to 100 nM, with some lines showing IC₅₀ values between 10-40 nM and others between 500-1000 nM. ashpublications.orgashpublications.org Importantly, a chemotherapy-resistant subclone of RPMI 8226 showed similar sensitivity to this compound. ashpublications.org

| Cell Line Type | Examples (where specified) | Observed Activity | IC₅₀ Range (nM) |

| Multiple Myeloma | RPMI 8226, KMS12-BM, UTMC-2, U266, MM.1S, INA-6, TSPC-1, OPC, NOP-1 | Marked inhibition of cell growth, induced apoptosis | 4 - 100 ashpublications.org, 10 - 1000 ashpublications.org |

Differential Sensitivity Patterns and Unique Cytotoxic Profiles

This compound exhibits a variable activity profile across the NCI in vitro drug screening panel, ranging from marked sensitivity in certain cell lines to no activity in others at concentrations exceeding 10 μM. ashpublications.org This pattern of cytotoxicity is considered unique compared to other compounds tested by the NCI, suggesting a novel mechanism of action. ashpublications.orgaacrjournals.org The duration of exposure to this compound appears to be a critical factor for inducing cytotoxicity in vitro; continuous exposure for at least 48 hours is required to induce cell death, and the concentration needed decreases with longer exposure periods. aacrjournals.org Myeloid cell lines have been observed to be more sensitive to this compound than lymphoid cell lines. nih.govnih.govresearchgate.netresearchgate.net this compound has also shown activity against cancer cell strains resistant to various other antitumor agents in vitro. umich.edu This activity may be related to its effects on protein synthesis and/or protein glycosylation. umich.edu The cytotoxicity induced by this compound is associated with the induction of apoptosis, which can involve the intrinsic pathway. ashpublications.orgnih.govashpublications.orgnih.gov Apoptosis induction has been linked to the down-regulation of Bcl-2 expression and modulation of promyelocytic leukemia (PML) protein. nih.govnih.govresearchgate.netresearchgate.net In multiple myeloma cells, this compound-induced apoptosis is mainly mediated by a caspase-independent pathway and is associated with down-regulation of Mcl-1 and Bcl-2 expression. ashpublications.orgashpublications.orgnih.gov The compound is a prodrug that is converted to an active form intracellularly by an unknown enzyme. ashpublications.orgoup.com Cell lines resistant to this compound may have adequate uptake but fail to convert the prodrug to its active form. ashpublications.org

Effects on Specific Cellular Populations (e.g., Osteoclasts)

This compound has demonstrated cytotoxic effects on multiple myeloma (MM) cells and has also been shown to induce cell death in osteoclasts researchgate.netpatsnap.comoncotarget.com. Studies investigating the effects of this compound on the bone marrow microenvironment, particularly concerning multiple myeloma, revealed that this compound induced G1 arrest and apoptosis in MM cells in a time- and dose-dependent manner researchgate.net. This cell death was observed even in the presence of bone marrow stromal cells or osteoclasts researchgate.net. Notably, this compound's ability to induce cell death in osteoclasts suggests a potential role in preventing bone destruction, a common issue in multiple myeloma researchgate.netpatsnap.com.

In Vivo Antitumor Activity in Animal Models

This compound has been evaluated for its antitumor activity in various animal models, including murine tumor models and human tumor xenograft models in immunodeficient mice nih.govmedchemexpress.com.

Murine Tumor Models

Studies in murine tumor models have shown that this compound can prolong the survival of mice bearing P388 leukemia and B16 melanoma nih.gov. However, its effectiveness on colon adenocarcinoma 26 in these models was marginal nih.gov.

Human Tumor Xenograft Models in Immunodeficient Mice

This compound has shown marked efficacy in human tumor xenograft models established in immunodeficient mice, such as nude mice and severe combined immunodeficient (SCID) mice nih.govnih.govaacrjournals.orgresearchgate.netmedchemexpress.com. Its activity has been established against xenografts of a wide variety of human cancers aacrjournals.org.

Activity has also been established against xenografts of human breast and lung tumors in nude mice nih.govaacrjournals.org. KRN5500 showed marked effects against lung cancer in human tumor xenograft models, which were superior to mitomycin C (MMC) and cisplatin (B142131) oup.com. Spicamycin derivatives, including KRN5500, have shown potent antitumor activity against human breast cancer MX-1 in a xenograft model researchgate.netoup.comresearchgate.net. KRN5500 has also shown good activity in in vitro studies against lung cancer cell lines umich.eduresearchgate.net.

This compound has shown effectiveness against experimental hepatic metastasis induced by intrasplenic injection of human colon cancer cell lines, such as COL-1, in severe combined immunodeficient (SCID) mice umich.eduresearchgate.netnih.govaacrjournals.orgnih.gov. Treatment with this compound effectively inhibited tumor growth in the liver in these models nih.govnih.gov. In a study using the COL-1 human colon cancer model in SCID mice, this compound treatment significantly decreased plasma levels of tissue polypeptide antigen (TPA), a tumor marker, and resulted in a significant reduction in mean tumor weight in the liver compared to untreated mice, representing an 85% tumor growth inhibition rate nih.gov.

Here is a summary of this compound's activity in human tumor xenograft models:

| Tumor Type | Model Organism | Response Rate (TGIR) | Tumor Mass Reduction | Comparison Agent (Response Rate/Reduction) | Source |

| Stomach Cancer | Nude Mice, SCID Mice | Marked Efficacy | Decreased Tumor Weight | MMC, Cisplatin (Inferior) | oup.comnih.govnih.govaacrjournals.org |

| Colon Cancer | Nude Mice, SCID Mice | 72% (Overall GI) | 52% (Overall GI) | MMC (73%/39% Overall GI); MMC (58%/23% Colon Specific) | oup.comnih.govnih.govaacrjournals.org |

| Esophageal Cancer | Nude Mice | 72% (Overall GI) | 52% (Overall GI) | MMC (73%/39% Overall GI) | nih.govnih.govaacrjournals.org |

| Breast Cancer | Nude Mice | Potent Activity | Not Specified | Not Specified | researchgate.netnih.govoup.comaacrjournals.orgresearchgate.net |

| Lung Cancer | Nude Mice | Marked Effects | Not Specified | MMC, Cisplatin (Inferior) | oup.comnih.govaacrjournals.org |

| Hepatic Metastasis (Colon) | SCID Mice | 85% (TGIR) | Significant Reduction | Not Specified | umich.eduresearchgate.netnih.govaacrjournals.orgnih.gov |

This table summarizes findings from multiple sources and highlights the efficacy of this compound in various human tumor xenograft models.

Compound Information

| Compound Name | PubChem CID |

| This compound | 135413536 |

| Spicamycin | 463125 |

| SAN-Gly | Not readily available in search results; described as a metabolite of this compound nih.govnih.gov |

| Mitomycin C | 57 |

| Cisplatin | 2767 |

Preclinical Efficacy and Activity Studies

In Vivo Antitumor Activity in Animal Models

This compound has been evaluated for its antitumor activity in various animal models, including murine tumor models and human tumor xenograft models in immunodeficient mice nih.govmedchemexpress.com.

Murine Tumor Models

Studies in murine tumor models have shown that this compound can prolong the survival of mice bearing P388 leukemia and B16 melanoma nih.gov. However, its effectiveness on colon adenocarcinoma 26 in these models was marginal nih.gov.

Human Tumor Xenograft Models in Immunodeficient Mice

This compound has shown marked efficacy in human tumor xenograft models established in immunodeficient mice, such as nude mice and severe combined immunodeficient (SCID) mice nih.govnih.govaacrjournals.orgresearchgate.netmedchemexpress.com. Its activity has been established against xenografts of a wide variety of human cancers aacrjournals.org.

Activity has also been established against xenografts of human breast and lung tumors in nude mice nih.govaacrjournals.org. KRN5500 showed marked effects against lung cancer in human tumor xenograft models, which were superior to mitomycin C (MMC) and cisplatin (B142131) oup.com. Spicamycin derivatives, including KRN5500, have shown potent antitumor activity against human breast cancer MX-1 in a xenograft model researchgate.netoup.comresearchgate.net. KRN5500 has also shown good activity in in vitro studies against lung cancer cell lines umich.eduresearchgate.net.

This compound has shown effectiveness against experimental hepatic metastasis induced by intrasplenic injection of human colon cancer cell lines, such as COL-1, in severe combined immunodeficient (SCID) mice umich.eduresearchgate.netnih.govaacrjournals.orgnih.gov. Treatment with this compound inhibited tumor growth in the liver in these models nih.govnih.gov. In a study using the COL-1 human colon cancer model in SCID mice, this compound treatment significantly decreased plasma levels of tissue polypeptide antigen (TPA), a tumor marker, and resulted in a significant reduction in mean tumor weight in the liver compared to untreated mice, representing an 85% tumor growth inhibition rate nih.gov.

Here is a summary of this compound's activity in human tumor xenograft models:

| Tumor Type | Model Organism | Response Rate (TGIR) | Tumor Mass Reduction | Comparison Agent (Response Rate/Reduction) | Source |

| Stomach Cancer | Nude Mice, SCID Mice | Marked Efficacy | Decreased Tumor Weight | MMC, Cisplatin (Inferior) | oup.comnih.govnih.govaacrjournals.org |

| Colon Cancer | Nude Mice, SCID Mice | 72% (Overall GI) | 52% (Overall GI) | MMC (73%/39% Overall GI); MMC (58%/23% Colon Specific) | oup.comnih.govnih.govaacrjournals.org |

| Esophageal Cancer | Nude Mice | 72% (Overall GI) | 52% (Overall GI) | MMC (73%/39% Overall GI) | nih.govnih.govaacrjournals.org |

| Breast Cancer | Nude Mice | Potent Activity | Not Specified | Not Specified | researchgate.netnih.govoup.comaacrjournals.orgresearchgate.net |

| Lung Cancer | Nude Mice | Marked Effects | Not Specified | MMC, Cisplatin (Inferior) | oup.comnih.govaacrjournals.org |

| Hepatic Metastasis (Colon) | SCID Mice | 85% (TGIR) | Significant Reduction | Not Specified | umich.eduresearchgate.netnih.govaacrjournals.orgnih.gov |

This table summarizes findings from multiple sources and highlights the efficacy of this compound in various human tumor xenograft models.

Comparative Preclinical Efficacy with Established Agents (e.g., Mitomycin-C, Cisplatin)

In human tumor xenograft models, this compound has shown response rates that were reported as comparable or superior to Mitomycin-C in models of gastric, colon, and esophageal cancer umich.edu.

Mitomycin-C is an antineoplastic agent that inhibits DNA synthesis and induces apoptosis, primarily targeting guanine (B1146940) nucleoside sequences fishersci.caguidetopharmacology.orgciteab.com. Cisplatin is a platinum-based chemotherapy drug that acts as an alkylating agent, used to treat various cancers citeab.comhznu.edu.cnnih.govnih.govciteab.com. While this compound's mechanism involves protein synthesis inhibition, distinct from the DNA targeting of Mitomycin-C and Cisplatin, preclinical comparisons in specific xenograft models suggested favorable activity nih.govumich.eduaacrjournals.org.

Activity in Chemotherapy-Resistant Tumor Models

Preclinical studies have indicated that this compound exhibits antitumor activity in cancer cell strains that are resistant to various other antitumor agents in both in vitro and in vivo models umich.eduresearchgate.net. This activity may be related to its proposed mechanism involving the inhibition of protein synthesis and/or protein glycosylation, which could represent novel targets in resistant cells nih.govumich.eduresearchgate.net.

Preclinical Efficacy in Neuropathic Pain Models

Beyond its initial investigation as an anticancer agent, this compound has shown significant activity in preclinical models of neuropathic pain nih.govnih.govresearchgate.netoup.comoup.combioworld.commendeley.comtandfonline.com. This unexpected finding during its development for cancer treatment led to further investigation into its analgesic properties researchgate.net.

Evaluation in Rodent Models of Neuropathic Allodynia (e.g., Chung, Bennett, Spinal Nerve Ligation, Spared Nerve Injury Models)

This compound has been evaluated in several rodent models of neuropathic pain that exhibit mechanical allodynia, a hypersensitivity to light touch. Studies using the Chung and Bennett models have shown that a single administration of this compound produced significant attenuation of mechanical allodynia nih.govresearchgate.net. The spared nerve injury model has also provided evidence for the efficacy of this compound in inhibiting pain, with a single intravenous dose producing long-term decreases in sensory hypersensitivities, including increased pain thresholds to punctuate mechanical and cold stimuli over a period of several days to weeks nih.govoup.commendeley.com. Spinal nerve ligation models have also been used to evaluate this compound's effects on allodynia-induced neuropathic pain oup.comoup.com.

Data from preclinical studies in rodent models of neuropathic allodynia:

| Model | This compound Effect on Mechanical Allodynia | Duration of Effect (Single Dose) | Source |

| Chung Model | Significant attenuation | Not specified in snippet | nih.govresearchgate.net |

| Bennett Model | Significant attenuation | Not specified in snippet | nih.govresearchgate.net |

| Spared Nerve Injury | Significant antiallodynic effect | Observed at 1, 2, 4, and 6 weeks | nih.govoup.com |

| Spinal Nerve Ligation | Attenuation | Not specified in snippet | oup.comoup.com |

Absence of Effect in Nociceptive Pain Models

Importantly, studies have indicated that this compound does not appear to have an effect on nociceptive pain nih.govnih.govresearchgate.netoup.com. In rats with a nociceptive injury induced by Complete Freund's adjuvant, this compound did not produce the attenuation of mechanical allodynia observed in neuropathic pain models nih.govresearchgate.net. Furthermore, the compound did not alter the mechanical pain threshold in normal, uninjured rats nih.govresearchgate.net. This suggests a selective action of this compound on the mechanisms underlying neuropathic pain rather than general pain pathways.

Mechanistic Hypotheses for Antineuropathic Action (Preclinical)

The precise mechanisms underlying this compound's antineuropathic action are not fully elucidated, but several hypotheses have been proposed based on preclinical observations oup.com. One possibility is an effect on inhibitory neurotransmitters such as glycine (B1666218) or gamma-aminobutyric acid (GABA) oup.com. The prolonged nature of its effect on neuropathic pain in animal models is a notable characteristic nih.govoup.com. Given its ability to induce apoptosis in other cell lines, it has been hypothesized that this compound may affect damaged neurons in the dorsal root ganglion in a similar manner oup.com. Additionally, alterations in N-methyl-D-aspartate (NMDA) receptor trafficking could potentially play a role oup.com. The drug may also influence cytokine-dependent pathways involved in pain pathogenesis, such as the tumor necrosis factor-alpha pathway, suggesting a potential action on glial systems oup.com.

Pharmacological and Disposition Studies in Preclinical Models

Preclinical Absorption and Distribution Characteristics

Preclinical investigations have suggested that the unique structure of KRN-5500, particularly its long acyl tail, may play a significant role in its uptake and function [Search 2, 4, 11]. In preclinical efficacy studies utilizing a human colon cancer xenograft model, it was observed that administering this compound via the peritoneal cavity in a manner mimicking continuous intravenous infusion led to slow, dissolution rate-limiting absorption of the drug suspension [Search 1, 8].

While detailed preclinical distribution studies across various tissues and species are not extensively described in the available information, human pharmacokinetic studies have indicated that this compound follows a two-compartment distribution model [Search 1, 4, 8].

Preclinical Metabolism Pathways

Metabolism is a key aspect of the disposition of this compound. Preclinical studies have identified that this compound undergoes metabolic conversion [Search 2, 7]. A significant finding from these studies is the identification of SAN-Gly as an intracellular metabolite of this compound [Search 2, 7].

Role of Enzyme-Mediated Conversion to Active Metabolite

Research in preclinical settings has demonstrated that the conversion of this compound to SAN-Gly is an enzyme-mediated process [Search 2, 7]. Importantly, studies using human colon cancer cell lines have shown a correlation between the cytotoxicity of this compound and the cellular activity of converting this compound to SAN-Gly [Search 2, 7]. These results suggest that SAN-Gly is the intracellularly active metabolite and that the enzymatic conversion of the parent compound to SAN-Gly is a primary determinant of this compound's cytotoxic effects [Search 2, 7].

Structural Basis of Activity and Resistance Mechanisms

Structure-Activity Relationships (SAR) in Preclinical Models

Preclinical studies have explored the structural features of KRN-5500 that are essential for its activity. These studies often involve testing this compound and its analogs against various cancer cell lines and tumor models to identify key moieties contributing to its efficacy.

The unique structure of this compound, particularly its unusually long acyl tail, has been suggested to play a significant role in its cellular uptake and function researchgate.netumich.edu. Preclinical studies indicate that this lipophilic tail is important for the agent's entry into cells and subsequent activity researchgate.netumich.edu. This compound itself is incorporated into tumor cells, where it undergoes conversion to an active metabolite, SAN-Gly researchgate.netnih.gov. This conversion is presumed to be mediated by an intracellular enzyme, possibly an acyl amide hydrolase researchgate.net. The presence and nature of the acyl tail likely influence how efficiently this compound is transported across the cell membrane and becomes available for metabolic activation.

Mechanisms of Preclinical Resistance to this compound

Despite its initial activity, resistance to this compound can emerge in preclinical settings. Investigations into resistant cell lines have revealed several mechanisms that contribute to this reduced sensitivity.

A key determinant of this compound's cytotoxicity is its intracellular conversion to the active metabolite, SAN-Gly nih.gov. Studies using human colon cancer cell lines have demonstrated a correlation between the cytotoxicity of this compound and the cellular capacity to convert this compound to SAN-Gly nih.gov. In this compound-resistant cell lines, a decreased intracellular concentration of the active metabolite, SAN-Gly, has been observed researchgate.net. This suggests that impaired metabolism of this compound to its active form is a significant mechanism of resistance researchgate.net. Both drug accumulation and metabolism may contribute to sensitivity or resistance researchgate.net.

This compound is known to affect glycoprotein (B1211001) processing and induce damage in the endoplasmic reticulum (ER)-Golgi apparatus in cancer cells researchgate.netnih.govnih.gov. Studies comparing this compound-sensitive and -resistant cell lines have identified alterations in enzymes associated with the ER and Golgi. Specifically, resistant cells have shown elevated levels of enzymes associated with the ER, such as glucose-6-phosphatase, and cis-Golgi, such as GalNAc transferase researchgate.netnih.govresearchgate.net. In drug-resistant cell lines, marker enzymes associated with the ER (glucose 6-phosphatase) were elevated more than 2-fold, and those associated with the cis-Golgi (GalNAc transferase) were elevated nearly 4-fold, while a trans-Golgi marker enzyme (galactosyltransferase) was not researchgate.netnih.gov. These findings suggest that alterations in the enzymatic machinery of the ER and Golgi apparatus play a role in this compound resistance.

The observed elevation of ER-associated enzymes like glucose-6-phosphatase and GalNAc transferase in this compound-resistant cells highlights a relationship between cellular sensitivity and enzymatic activity within the secretory pathway researchgate.netnih.govresearchgate.net. Resistance to this compound appears to correspond with the accumulation of components related to ER and cis-Golgi function nih.gov. This suggests that the cellular secretory pathway is a primary determinant of sensitivity to this compound nih.gov. While resistant cells exhibit elevated levels of these ER/Golgi enzymes, sensitive cells, in contrast, have been found to have high levels of ceramidase, an enzyme localized in the ER and Golgi apparatus that has been linked to carcinogenesis researchgate.net. This contrasting enzymatic profile further supports the link between the state of the ER-Golgi system and sensitivity to this compound.

Data Table 1: Enzymatic Activity Levels in this compound Sensitive and Resistant Cell Lines (Preclinical Data)

| Enzyme | Location (Associated) | Sensitive Cells | Resistant Cells | Fold Change (Resistant vs. Sensitive) |

| Glucose-6-Phosphatase | ER | Normal | Elevated | >2-fold researchgate.netnih.gov |

| GalNAc Transferase | cis-Golgi | Normal | Elevated | Nearly 4-fold researchgate.netnih.gov |

| Galactosyltransferase | trans-Golgi | Normal | Normal | No significant change researchgate.netnih.gov |

| Ceramidase | ER/Golgi | High | Lower? | Not explicitly quantified fold change in sources, but described as high in sensitive vs resistant researchgate.net |

Data Table 2: Correlation between this compound Metabolism and Cytotoxicity in Human Colon Cancer Cell Lines

| Cell Line Type | Conversion of this compound to SAN-Gly | Cytotoxicity of this compound |

| Sensitive | Higher | Higher |

| Resistant | Lower | Lower |

Biosynthesis and Analog Development

Origin as a Semisynthetic Derivative of Spicamycin

KRN-5500 is recognized as a semisynthetic derivative of the nucleoside antibiotic spicamycin. medkoo.comcancer.govresearchgate.netncats.iooup.comashpublications.orgnih.govnih.govashpublications.orgaacrjournals.orgnih.gov Spicamycin was originally isolated from the bacterium Streptomyces alanosinicus. cancer.govresearchgate.net this compound is prepared semisynthetically, utilizing the N6-glycosylated l-heptosamine-adenine core obtained from the hydrolysis of spicamycin. acs.org The structure of this compound features a purine (B94841) base, a 4-aminoheptose sugar, a glycine (B1666218) linker, and a tetradecadiene fatty acid chain. researchgate.netoup.comnih.govaacrjournals.org While sharing the core structure with spicamycin, this compound differs in its specific fatty acyl chain and potentially the stereochemistry of the amino sugar moiety compared to some spicamycin congeners. researchgate.netoup.comnih.govaacrjournals.orgpnas.org

Biosynthetic Pathways of Core Components (e.g., 4-aminoheptose 2-epimers)

The core structure of this compound, like that of spicamycin and related compounds such as the septacidins, includes a 4-aminoheptose sugar. researchgate.netoup.comnih.govaacrjournals.orgnih.govusda.gov These 4-aminoheptosyl residues exhibit structural conservation but can differ in their stereochemistry. nih.govusda.govresearchgate.net Research indicates that the biosynthesis of these 4-aminoheptose 2-epimers is connected to the pentose (B10789219) phosphate (B84403) pathway. nih.govusda.govresearchgate.netresearchgate.netresearchgate.net

Specifically, d-sedoheptulose-7-phosphate has been identified as a common precursor for the heptose sugars found in septacidin (B1681074) and hygromycin B, which are structurally related to spicamycin. pnas.orgresearchgate.netcas.cnpnas.org The biosynthetic pathway for the septacidin heptose, L-glycero-beta-D-manno-heptose (GGH), involves a series of enzymatic steps carried out by enzymes such as SepB, SepL, and SepC. pnas.orgcas.cnpnas.org These enzymes facilitate the conversion of d-sedoheptulose-7-phosphate to ADP-L-glycero-beta-D-manno-heptose. pnas.orgcas.cnpnas.org This pathway shares similarities with the lipopolysaccharide (LPS) biosynthesis pathway found in Gram-negative bacteria, particularly in the production of ADP-heptose. pnas.orgcas.cnpnas.org

Spicamycin contains a different 4-aminoheptose moiety, LGMH, which is the 2'-epimer of GGH. pnas.org This difference in stereochemistry suggests a variation in their respective biosynthetic pathways, potentially involving an epimerase responsible for the 2'-epimerization in spicamycin biosynthesis. pnas.org While the detailed steps for the biosynthesis of the spicamycin-specific 4-aminoheptose are still being elucidated, the link to the pentose phosphate pathway and the involvement of ADP-heptose intermediates are key aspects shared with related natural products. pnas.orgnih.govusda.govresearchgate.netresearchgate.netresearchgate.netcas.cnpnas.org

Strategies for Biosynthetic Engineering of this compound Analogues

Biosynthetic engineering offers powerful strategies for manipulating the production of natural products and generating novel analogues. For this compound and its related compounds, these strategies focus on reconstituting biosynthetic pathways in heterologous hosts and modulating metabolic fluxes.

Reconstitution in Heterologous Expression Systems (e.g., Escherichia coli)

Reconstituting the biosynthetic pathways of complex natural products, such as the core structure of this compound, in heterologous expression systems like Escherichia coli is a valuable approach for controlled production and engineering. Studies have demonstrated the successful reconstitution of the septacidin biosynthetic pathway in E. coli. acs.orgpnas.org This involves introducing the genes responsible for septacidin biosynthesis into E. coli. acs.orgpnas.org

A key finding in these efforts is the ability of E. coli's native metabolic machinery to supply precursors for the heterologous pathway. acs.org Specifically, ADP-heptose, a crucial intermediate for the septacidin core, can be redirected from E. coli's own LPS biosynthesis pathway to support the production of the desired compound. acs.org This redirection of metabolic flux significantly streamlines the heterologous expression system by reducing the number of foreign genes that need to be introduced and functionally expressed. acs.org While this has been primarily explored for septacidin, the structural similarities between septacidin and spicamycin (and thus this compound) suggest that a similar strategy could be applied to produce the this compound core or related aminoheptose-adenine structures in E. coli.

Exploration of Novel Analogues via Metabolic Pathway Modulation

Modulating metabolic pathways in producing organisms or heterologous hosts provides avenues for generating novel this compound analogues. By manipulating the genes and enzymes involved in the biosynthetic pathway, variations in the final structure can be achieved.

One area for modulation is the biosynthesis of the 4-aminoheptose sugar, which is a core component. Understanding the specific enzymes responsible for the stereochemistry of the heptose in spicamycin, particularly the potential 2'-epimerase, could allow for the generation of analogues with altered sugar moieties. pnas.org

Another key component of this compound is the fatty acyl chain. The broad substrate specificity of certain acyltransferases in related biosynthetic pathways, such as SepD in septacidin biosynthesis which can accept varied fatty acyl-CoAs, suggests the possibility of incorporating different fatty acids into the this compound structure. acs.org By providing alternative fatty acid precursors or engineering the acyltransferase enzymes, novel analogues with modified fatty acyl chains could be produced.

Future Directions in Preclinical Research and Mechanistic Understanding

Elucidation of Remaining Unknown Molecular Targets

While KRN-5500 is known to inhibit protein synthesis and affect glycoprotein (B1211001) processing, the full spectrum of its molecular targets is not yet completely understood umich.educancer.govresearchgate.netnih.govresearchgate.net. Studies using sensitive and resistant cell lines suggest that the agent may target enzymatic machinery or organelles crucial for proper glycoprotein processing researchgate.net. This compound-resistant cells have shown elevated levels of enzymes associated with the endoplasmic reticulum (ER), such as glucose-6-phosphatase and GalNAc transferase, while sensitive cells exhibit high levels of ceramidase, an enzyme localized in the ER and Golgi apparatus linked to carcinogenesis researchgate.net. Further research is needed to identify these unknown targets and fully characterize their role in this compound's mechanism of action and the development of resistance researchgate.netzenodo.org. The unique pattern of activity observed in screens like the NCI 60-cell-line screen also indicates a novel mechanism of action that warrants further investigation researchgate.net. This compound is converted to an active metabolite, SAN-Gly, by an unknown intracellular enzyme, presumed to be an acyl amide hydrolase, which then inhibits protein synthesis researchgate.net. Identifying this enzyme is another critical area for future research. Additionally, this compound has been reported to inhibit acetylcholinesterase (AChE) and fatty acid amide hydrolase (FAAH) enzymes, suggesting potential mechanisms beyond its known effects on protein synthesis and glycoprotein processing researchgate.netresearchgate.net.

Investigation of this compound in Additional Preclinical Disease Models

This compound has shown preclinical activity in various cancer cell lines, including gastric, colon, lung, and leukemia, and in human tumor xenograft models of gastric, colon, and esophageal cancer umich.eduoup.commedchemexpress.com. It has also demonstrated efficacy against experimental hepatic metastasis from human colon cancer in SCID mice umich.edu. Furthermore, this compound has shown effects in multiple myeloma models by impairing both myeloma cells and osteoclasts, suggesting a potential therapeutic option for this disease nih.gov. Its unique mechanism, which is different from conventional chemotherapeutic agents, suggests potential for treating neoplastic diseases researchgate.net. Beyond oncology, this compound has shown promise in preclinical models of neuropathic pain, significantly attenuating mechanical allodynia in rat models bioworld.comnih.gov. Future preclinical studies could explore the efficacy of this compound in a wider range of cancer types, particularly those resistant to current therapies, and further investigate its potential in various neuropathic pain models and potentially other non-oncological conditions where its identified molecular targets or mechanisms might be relevant.

Preclinical Efficacy Data Examples:

| Disease Model | In vitro/In vivo | Key Finding | Source |

| Gastric Cancer Cell Lines | In vitro | Inhibitory activity (IC₅₀ 0.31 to 61 nM) | oup.com |

| Colon Cancer Cell Lines | In vitro | Inhibitory activity (IC₅₀ 0.31 to 61 nM) | oup.com |

| Lung Cancer Cell Lines | In vitro | Inhibitory activity (IC₅₀ 0.31 to 61 nM) | oup.com |

| Leukemia Cell Lines | In vitro | Inhibitory activity (IC₅₀ 0.31 to 61 nM), induced apoptosis, down-regulated Bcl-2 | oup.commedchemexpress.comnih.gov |

| Human Tumor Xenografts (Gastric, Colon, Esophageal) | In vivo | Antitumor activity comparable or superior to mitomycin-C | umich.eduoup.commedchemexpress.com |

| Experimental Hepatic Metastasis (Colon Cancer) | In vivo | Effective in SCID mice | umich.edu |

| Multiple Myeloma Cells and Osteoclasts | In vitro/In vivo | Impaired both cell types, inhibited tumor growth, prevented bone destruction | nih.gov |

| Neuropathic Pain (Chung and Bennett models) | In vivo | Significant attenuation of mechanical allodynia | nih.gov |

Development of Novel Preclinical Modulators to Enhance Activity or Overcome Resistance

Understanding the mechanisms of this compound resistance, such as the elevated levels of certain ER-associated enzymes, is crucial for developing strategies to overcome it researchgate.net. Future preclinical research could focus on identifying and developing modulators that can restore sensitivity in resistant cells. This might involve exploring combinations of this compound with other agents that target resistance pathways or enhance this compound's activity core.ac.uk. Investigating the role of the long acyl tail in this compound's uptake and function could also lead to the design of modified analogs with improved properties umich.edu. Studies on the conversion of this compound to its active metabolite, SAN-Gly, could potentially identify ways to enhance this conversion or develop more potent active metabolites researchgate.net. Additionally, research into the formulation of this compound, such as its incorporation into polymeric micelles, has shown promise in reducing toxicity while maintaining antitumor activity, suggesting that formulation strategies can act as modulators to improve the therapeutic index nih.govnih.gov.

Advanced Preclinical Imaging and Biomarker Studies

Advanced preclinical imaging techniques can provide valuable insights into the distribution, metabolism, and effects of this compound in vivo researchgate.net. Imaging studies could help visualize drug accumulation in tumors or other target tissues, monitor changes in molecular targets or pathways in response to treatment, and assess treatment response non-invasively. Identifying predictive and pharmacodynamic biomarkers is also a critical future direction. Biomarkers could help identify patient populations most likely to respond to this compound, monitor drug activity, and detect early signs of resistance researchgate.net. Given this compound's impact on glycoprotein processing and ER/Golgi function, biomarkers related to these pathways could be particularly relevant cancer.govresearchgate.netresearchgate.net. Studies correlating molecular profiles of tumors or other affected tissues with sensitivity or resistance to this compound could also lead to the identification of predictive biomarkers researchgate.net.

Q & A

Q. What experimental models are most suitable for studying KRN-5500’s pharmacokinetic and pharmacodynamic properties?

Methodological Answer: Begin with in vitro models (e.g., cell-based assays for membrane permeability and cytochrome P450 interactions) to assess metabolic stability, followed by in vivo rodent models for bioavailability and tissue distribution. Use HPLC or LC-MS for quantifying plasma concentrations, and validate findings against established pharmacokinetic software (e.g., Phoenix WinNonlin). Ensure alignment with species-specific metabolic pathways to avoid translational gaps .

Table 1: Experimental Model Selection

| Model Type | Application | Limitations |

|---|---|---|

| In vitro (Caco-2 cells) | Permeability assessment | Limited to passive diffusion mechanisms |

| In vivo (Rodent) | Bioavailability and toxicity | Species-specific metabolic variations |

Q. How can researchers design assays to evaluate this compound’s target binding affinity and selectivity?

Methodological Answer: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for real-time binding kinetics. Pair with competitive binding assays using fluorescent probes to assess selectivity against off-target receptors. Validate results using CRISPR-edited cell lines to confirm target specificity .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s efficacy data across preclinical studies?

Methodological Answer: Conduct a systematic reanalysis of raw datasets to identify confounding variables (e.g., dosing schedules, animal strain differences). Apply meta-analytic techniques to aggregate results, and perform sensitivity analyses to test robustness. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to reassess experimental hypotheses and refine study designs .

Table 2: Steps for Contradictory Data Analysis

| Step | Action | Tool/Resource |

|---|---|---|

| 1 | Raw data audit | Open Science Framework (OSF) |

| 2 | Meta-analysis | RevMan or R packages (metafor) |

| 3 | Hypothesis refinement | FINER/PICO frameworks |

Q. What methodologies optimize this compound’s in vivo therapeutic window while minimizing off-target effects?

Methodological Answer: Implement a staggered dosing regimen in animal models, monitoring biomarkers (e.g., serum cytokines, liver enzymes) for toxicity. Use pharmacodynamic modeling (e.g., Emax models) to correlate dose-response relationships. Pair with transcriptomic profiling (RNA-seq) of target tissues to identify pathways affected by off-target activity .

Q. How can multi-omics data integration enhance understanding of this compound’s mechanism of action?

Methodological Answer: Combine transcriptomic, proteomic, and metabolomic datasets using bioinformatic pipelines (e.g., Ingenuity Pathway Analysis). Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes/pathways. Validate findings with CRISPR-Cas9 knockout models to establish causality .

Methodological Best Practices

- Experimental Reproducibility : Document protocols in line with the ARRIVE guidelines , including randomization, blinding, and statistical power calculations .

- Data Transparency : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for sharing datasets, balancing open science with ethical constraints (e.g., GDPR for clinical data) .

- Contradiction Analysis : Adopt dialectical frameworks to distinguish principal vs. secondary contradictions in data, prioritizing variables with the strongest mechanistic plausibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.